

Prizidilol Hydrochloride: A Technical Overview of its Chemical and Pharmacological Profile

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Compound of Interest

Compound Name: Prizidilol

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Abstract

Prizidilol hydrochloride is a unique antihypertensive agent possessing a dual mechanism of action: non-selective β -adrenoceptor blockade and direct precapillary vasodilation. This dual functionality allows for effective blood pressure control with a potentially favorable hemodynamic profile. This technical guide provides an in-depth overview of the chemical properties of **Prizidilol** hydrochloride, including its chemical formula and key quantitative data. Furthermore, it outlines representative experimental protocols for its chemical synthesis and pharmacological evaluation, and visually represents its mechanism of action through a signaling pathway diagram.

Chemical Properties

Prizidilol hydrochloride is the dihydrochloride monohydrate salt of **Prizidilol**.

- Chemical Name: 1-(tert-Butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol dihydrochloride monohydrate^[1]
- CAS Number: 72849-00-4^{[1][2]}

Chemical Formula

The chemical formula for **Prizidilol** hydrochloride is $C_{17}H_{25}N_5O_2 \cdot 2HCl \cdot H_2O$.^[2] The molecular formula of the active base, **Prizidilol**, is $C_{17}H_{25}N_5O_2$.^{[2][3][4]}

Quantitative Data

The following table summarizes key quantitative data for **Prizidilol** and its hydrochloride salt.

Property	Prizidilol	Prizidilol Hydrochloride (monohydrate)	Reference(s)
Molecular Formula	$C_{17}H_{25}N_5O_2$	$C_{17}H_{29}Cl_2N_5O_3$	^{[1][2][3]}
Molecular Weight	331.41 g/mol	422.35 g/mol	^{[1][2]}
Appearance	Not specified in provided results	Not specified in provided results	
Solubility	Not specified in provided results	Not specified in provided results	
Melting Point	Not specified in provided results	Not specified in provided results	

Experimental Protocols

Representative Chemical Synthesis of Prizidilol

The synthesis of **Prizidilol** involves the coupling of a hydrazinopyridazine core with a phenoxypropanolamine side chain. The following is a representative protocol based on analogous chemical syntheses.

Objective: To synthesize 1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol (**Prizidilol**).

Materials:

- 3-Chloro-6-(2-hydroxyphenyl)pyridazine
- 1-(tert-butylamino)-3-chloro-2-propanol

- Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF)
- Hydrazine hydrate
- Ethanol
- Ethyl acetate
- Hexane
- Standard laboratory glassware and purification apparatus

Procedure:

- **Step 1: Ether Linkage Formation.** To a solution of 3-chloro-6-(2-hydroxyphenyl)pyridazine in anhydrous DMF, an equimolar amount of sodium hydride is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes to form the corresponding phenoxide. Subsequently, an equimolar amount of 1-(tert-butylamino)-3-chloro-2-propanol is added, and the reaction mixture is heated to 80°C for 12 hours.
- **Step 2: Work-up and Purification.** After cooling to room temperature, the reaction is quenched by the slow addition of water. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
- **Step 3: Hydrazine Displacement.** The purified intermediate from Step 2 is dissolved in ethanol, and an excess of hydrazine hydrate is added. The reaction mixture is refluxed for 24 hours.
- **Step 4: Final Product Isolation.** The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude **Prizidilol** is recrystallized from a suitable solvent system to yield the pure product.

Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure.

Protocol for In Vivo Evaluation of Antihypertensive Activity

This protocol describes a representative study design for evaluating the antihypertensive effects of **Prizidilol** hydrochloride in human subjects, based on methodologies reported in clinical trials.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Objective: To assess the dose-dependent effect of a single oral dose of **Prizidilol** hydrochloride on blood pressure and heart rate in patients with essential hypertension.

Study Design: A randomized, placebo-controlled, double-blind, crossover study.

Subjects: Male and female patients aged 18-65 with a diagnosis of essential hypertension (e.g., supine diastolic blood pressure of 95-115 mmHg).

Procedure:

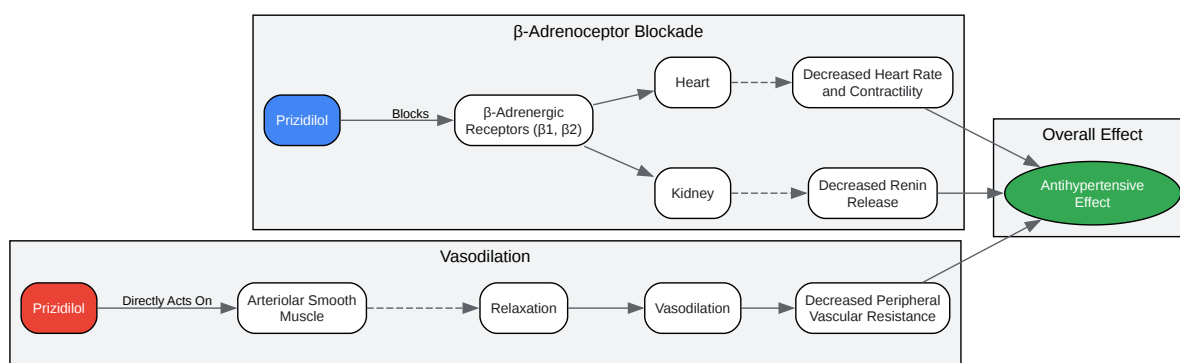
- Screening and Washout: Eligible patients undergo a washout period of at least two weeks where all previous antihypertensive medications are discontinued.
- Treatment Periods: Each patient receives a single oral dose of **Prizidilol** hydrochloride (e.g., 150 mg, 300 mg, and 600 mg) and a placebo in a randomized order, with a washout period of at least one week between each treatment.[\[1\]](#)
- Blood Pressure and Heart Rate Monitoring: Supine and standing blood pressure and heart rate are measured at baseline (pre-dose) and at regular intervals (e.g., 1, 2, 3, 4, 6, 8, 12, and 24 hours) post-dose.
- Data Analysis: The changes in blood pressure and heart rate from baseline are calculated for each dose of **Prizidilol** hydrochloride and compared to placebo using appropriate statistical methods.

Mechanism of Action and Signaling Pathway

Prizidilol exerts its antihypertensive effect through two primary mechanisms:

- **β -Adrenoceptor Blockade:** It non-selectively blocks β_1 and β_2 adrenergic receptors, leading to a decrease in heart rate, myocardial contractility, and renin release from the kidneys.
- **Vasodilation:** It has a direct relaxant effect on arteriolar smooth muscle, leading to a reduction in peripheral vascular resistance. The exact molecular mechanism of its vasodilator action is not fully elucidated but is independent of β -receptor activation.[2]

The following diagram illustrates the dual mechanism of action of **Prizidilol**.



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Caption: Dual mechanism of action of **Prizidilol**.

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